Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl- is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas under high pressure . Another method involves the Friedel-Crafts acylation of cyclohexane with a suitable acyl chloride, followed by reduction and functional group transformations .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 1-methyl-4-phenyl- often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity . The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the carboxylic acid group, the methyl group, and the phenyl group .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . These interactions can modulate various biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methyl and phenyl groups.
1-Methylcyclohexanecarboxylic acid: Lacks the phenyl group but retains the methyl group.
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl- is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61405-09-2 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-methyl-4-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16) |
InChI Key |
INJQHFWJSWSBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.